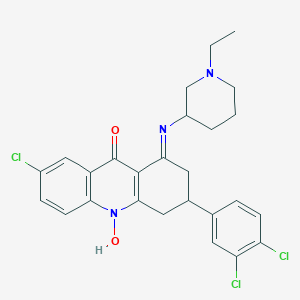
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Mechanism Of Action
The mechanism of action of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors in the body, which could potentially lead to therapeutic benefits.
Biochemical And Physiological Effects
Studies have shown that 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one may have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which could potentially be beneficial for the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one in lab experiments is its unique chemical properties, which make it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one. Some possible areas of investigation include further studies on its mechanism of action, as well as its potential therapeutic benefits for the treatment of various diseases. Additionally, future research could focus on developing new synthetic compounds based on the structure of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one, which could have even greater potential for scientific research.
Synthesis Methods
The synthesis of 7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one involves the reaction of 3,4-dichloroaniline with 1-ethylpiperidin-3-ylamine to form an intermediate compound. This intermediate is then reacted with 7-chloro-10-hydroxy-3,4-dihydro-2H-acridin-9-one to form the final product.
Scientific Research Applications
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
properties
CAS RN |
144128-42-7 |
|---|---|
Product Name |
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
Molecular Formula |
C26H26Cl3N3O2 |
Molecular Weight |
518.9 g/mol |
IUPAC Name |
7-chloro-3-(3,4-dichlorophenyl)-1-(1-ethylpiperidin-3-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C26H26Cl3N3O2/c1-2-31-9-3-4-18(14-31)30-22-11-16(15-5-7-20(28)21(29)10-15)12-24-25(22)26(33)19-13-17(27)6-8-23(19)32(24)34/h5-8,10,13,16,18,34H,2-4,9,11-12,14H2,1H3 |
InChI Key |
YAYGKGUWCYVNQE-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
CCN1CCCC(C1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
synonyms |
(1E)-7-Chloro-3-(3,4-dichlorophenyl)-1-[(1-ethyl-3-piperidinyl)imino]- 10-hydroxy-1,3,4,10-tetrahydro-9(2H)-acridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



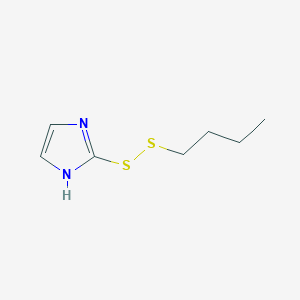
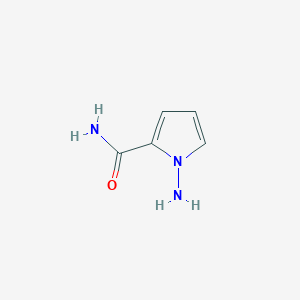

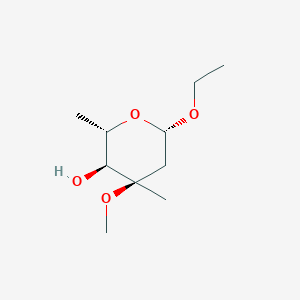
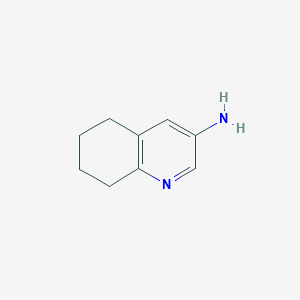
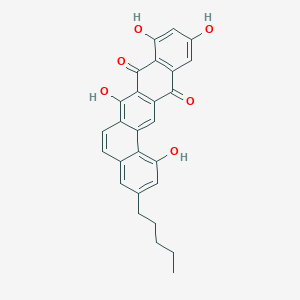
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
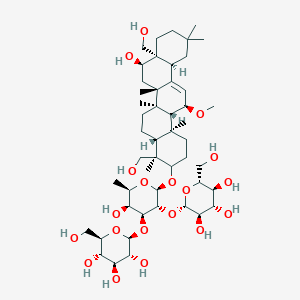
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)

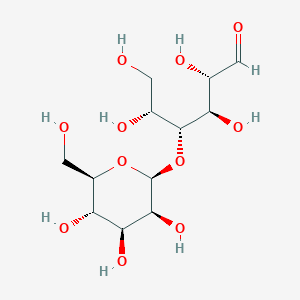
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)
